5-Bromo-2-methoxypyridine-4-methanol
Overview
Description
5-Bromo-2-methoxypyridine is a halogenated heterocycle with the empirical formula C6H6BrNO . It has a molecular weight of 188.02 . It is used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
Synthesis Analysis
A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This methodology was used to synthesize ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-methoxypyridine consists of a six-membered pyridine ring with a bromine atom and a methoxy group attached to it .Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-2-methoxypyridine-4-methanol were not found, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules .Physical And Chemical Properties Analysis
5-Bromo-2-methoxypyridine has a refractive index of 1.555, a boiling point of 80 °C at 12 mmHg, and a density of 1.453 g/mL at 25 °C .Scientific Research Applications
Efficient Synthesis and Transformation to Bicyclic δ-Lactams
"5-Bromo-2-methoxypyridine-4-methanol" serves as a precursor in the efficient synthesis of 5-functionalised 2-methoxypyridines. These compounds are further transformed into bicyclic δ-lactams, demonstrating the versatility of this compound in organic synthesis. The process involves the use of magnesium 'ate' complexes as key reagents, highlighting the compound's role in facilitating complex synthesis reactions under noncryogenic conditions (Sośnicki, 2009).
Directive Influence in Nitration Reactions
Research also explores the directive influence of the N-oxide group during the nitration of pyridine derivatives, where "5-Bromo-2-methoxypyridine-4-methanol" related compounds have been shown to yield specific nitro derivatives. This indicates its utility in guiding chemical reactions to produce desired outcomes, thus playing a crucial role in synthetic chemistry where the control of reaction pathways is essential (Hertog et al., 2010).
Antioxidant Activity from Marine Algae
Although not directly related to "5-Bromo-2-methoxypyridine-4-methanol," research on marine red algae Rhodomela confervoides has led to the isolation of bromophenols with potent antioxidant activities. This study emphasizes the broader context of bromine-containing compounds in scientific research, especially in natural product chemistry and potential therapeutic applications (Li et al., 2011).
Synthesis of Polycyclic Compounds
The compound also plays a role in the synthesis of polycyclic compounds based on 1,6-Methano[10]annulene, demonstrating its utility in constructing complex molecular architectures. This application underlines its importance in the synthesis of novel organic compounds with potential applications in materials science and pharmaceuticals (Sheng-li, 2010).
Safety And Hazards
properties
IUPAC Name |
(5-bromo-2-methoxypyridin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRPYDVZSSLDNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methoxypyridine-4-methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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